
diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DAPD is a pyridine derivative that has been synthesized through a variety of methods, including the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl oxalate. It has been shown to have potential applications in a range of scientific research areas, including cancer treatment, neuroprotection, and antiviral therapy.
作用機序
The mechanism of action of DAPD is not fully understood. However, studies have suggested that it may act through a variety of mechanisms, including the inhibition of DNA synthesis and the regulation of cell cycle progression. It has also been suggested that DAPD may act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
DAPD has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage. Additionally, DAPD has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
実験室実験の利点と制限
One advantage of using DAPD in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its potential applications in a range of scientific research areas make it a versatile compound for use in various experimental settings. However, one limitation of using DAPD is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
将来の方向性
There are several future directions for the study of DAPD. One area of research is the development of more efficient synthesis methods for DAPD, which could increase its availability for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of DAPD and its potential applications in a range of scientific research areas. Finally, the development of DAPD derivatives with improved efficacy and selectivity could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and viral infections.
In conclusion, DAPD is a chemical compound that has shown promise for its potential applications in scientific research. Its well-established synthesis method, versatility, and potential applications in a range of research areas make it a valuable compound for use in various experimental settings. Further studies are needed to fully understand its mechanism of action and potential applications, but the development of DAPD derivatives could lead to the development of more effective treatments for a range of diseases.
合成法
The synthesis of DAPD involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl oxalate in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain a pure compound.
科学的研究の応用
DAPD has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential neuroprotective effects, with studies showing that it can protect against neuronal damage caused by oxidative stress. Additionally, DAPD has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
特性
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNWDKYHKPGDCL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
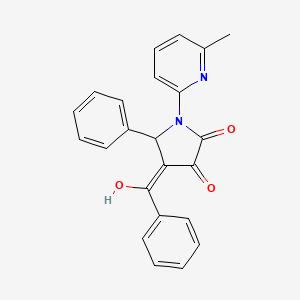
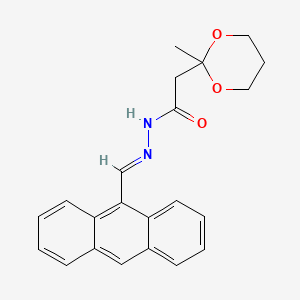
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)
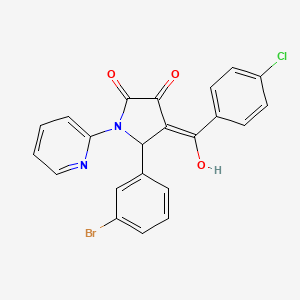
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
![6-acetyl-2-[4-(dimethylamino)benzylidene]-7-methyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5907902.png)
![methyl 5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907913.png)
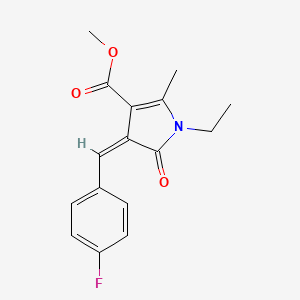
![4'-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907920.png)
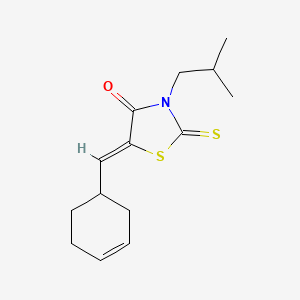
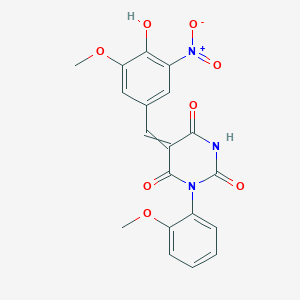
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)
